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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-fluoro-5-methylphenol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-Chloro-4-fluoro-5-methylphenol. We will delve into the critical physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-Chloro-4-fluoro-5-methylphenol. We will delve into the critical physicochemical properties of solubility and stability, moving from theoretical predictions based on molecular structure to detailed, field-proven experimental protocols for empirical determination. The causality behind each methodological choice is explained to ensure a deep, functional understanding of the scientific process.

Introduction: The Imperative of Physicochemical Characterization

2-Chloro-4-fluoro-5-methylphenol is a substituted phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Its utility is fundamentally linked to its physical and chemical properties. A thorough understanding of its solubility is paramount for designing effective reaction conditions, developing purification strategies, and creating viable formulation pathways. Concurrently, a comprehensive stability profile is essential to ensure the compound's integrity during storage, handling, and application, preventing the formation of potentially toxic degradants and guaranteeing reproducible results.

This guide is structured to provide a logical workflow for the complete characterization of this molecule, emphasizing robust, self-validating experimental design and precise analytical quantification.

Part 1: Molecular Structure and Predicted Physicochemical Behavior

The behavior of a molecule is dictated by its structure. 2-Chloro-4-fluoro-5-methylphenol (C₇H₆ClFO) possesses a phenol core, substituted with three distinct functional groups that collectively define its polarity, lipophilicity, and reactivity.

  • Phenolic Hydroxyl (-OH) Group: This is the primary functional group, imparting weak acidity and the capacity for strong hydrogen bonding, which is a key driver of solubility in polar protic solvents.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electron-withdrawing, increasing the acidity of the phenolic proton. They also contribute significantly to the molecule's lipophilicity (fat-solubility) and molecular weight.

  • Methyl (-CH₃) Group: This alkyl group is electron-donating and non-polar, further increasing the molecule's lipophilicity.

A logical diagram of the molecule's structure is presented below.

Caption: Chemical structure of 2-Chloro-4-fluoro-5-methylphenol.

Table 1: Predicted Influence of Substituents on Physicochemical Properties

Substituent GroupProperty InfluencedPredicted EffectRationale
Hydroxyl (-OH)Solubility, AcidityIncreases solubility in polar protic solvents. Confers weak acidity.Capable of forming strong hydrogen bonds with solvents like water and alcohols. Can donate a proton.[1]
Chloro (-Cl) & Fluoro (-F)Lipophilicity, AcidityIncreases lipophilicity. Increases acidity of the phenolic proton.Halogens are hydrophobic. Their electron-withdrawing nature stabilizes the phenolate anion, making the proton more acidic.[2]
Methyl (-CH₃)Lipophilicity, AcidityIncreases lipophilicity. Slightly decreases acidity.The alkyl group is non-polar. Its electron-donating effect slightly destabilizes the phenolate anion.[2]

Part 2: A Guide to Determining the Solubility Profile

Solubility is not a single value but a profile that depends on the solvent system and its conditions. For drug development, understanding solubility in both aqueous and organic media is critical.

Qualitative Solubility Prediction

Based on the structural analysis, we can predict the compound's general solubility. The presence of both hydrogen-bonding capability and significant lipophilic character suggests solubility across a range of solvents.

Table 2: Predicted Qualitative Solubility of 2-Chloro-4-fluoro-5-methylphenol

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water , High in Alcohols The large, halogenated, non-polar structure will limit aqueous solubility. Strong hydrogen bonding with alcohols will promote high solubility.[3]
Polar Aprotic DMSO, DMF, AcetoneVery High These solvents are strong hydrogen bond acceptors for the phenolic proton and can effectively solvate the rest of the molecule.[3]
Non-Polar Hexane, TolueneLow in Hexane , Moderate in Toluene The molecule's polarity is a mismatch for aliphatic hydrocarbons like hexane. The aromatic nature of toluene allows for favorable π-π stacking interactions with the compound's benzene ring.[3]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[4] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium between the dissolved and undissolved compound.

Causality: The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent. Agitation ensures maximum surface area contact, and constant temperature prevents shifts in the equilibrium. Sampling at multiple time points is a self-validating step to confirm that the concentration has plateaued, signifying that equilibrium has been reached.[4][5]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Chloro-4-fluoro-5-methylphenol to a series of glass vials (e.g., 10 mg in 2 mL of the chosen solvent). The excess should be clearly visible.

  • Equilibration: Place the sealed vials in a mechanical shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate at a speed sufficient to keep the solid suspended without creating a vortex.[4]

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), stop agitation and allow the solid to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles.

  • Dilution & Analysis: Immediately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation.[4] Quantify the concentration using a validated analytical method, such as HPLC-UV.

  • Confirmation of Equilibrium: Plot concentration versus time. Equilibrium is confirmed when consecutive time points show no significant change in concentration (e.g., <5% difference).

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is required for accurate quantification. A reversed-phase method is ideal for a moderately polar compound like 2-Chloro-4-fluoro-5-methylphenol.

Causality: A C18 column is chosen for its hydrophobic stationary phase, which retains the analyte based on its lipophilicity. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, is used to elute the compound. Adding a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase suppresses the ionization of the phenolic hydroxyl group. This is critical because the neutral form of the molecule is more retained and produces a sharper, more symmetrical peak, leading to more accurate and reproducible quantification.[6]

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 v/v
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 280 nm

This method must be validated for linearity, accuracy, and precision according to standard guidelines.

Part 3: A Guide to Determining the Stability Profile

Stability testing determines the compound's resilience to environmental factors. The primary goal is to identify degradation pathways and establish safe storage conditions.

Theoretical Degradation Pathways

Phenolic compounds are most susceptible to oxidative and photolytic degradation.[7][8] The electron-rich aromatic ring can be attacked by oxygen or free radicals, a process often catalyzed by exposure to light (especially UV) and the presence of trace metal ions.[6] This can lead to the formation of colored quinone-type structures or polymerization.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to rapidly identify potential degradation pathways and products. This is a cornerstone of developing a stability-indicating analytical method.

Causality: By subjecting the compound to conditions more severe than it would typically encounter (high heat, extreme pH, oxidation, intense light), we can accelerate the degradation processes.[7] This allows for the rapid identification of liabilities in the molecular structure and provides the necessary samples to prove that our analytical method can separate the parent compound from its breakdown products.

Step-by-Step Methodology:

For each condition, a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) is prepared and compared to an unstressed control solution stored at cold, dark conditions.

  • Acid Hydrolysis: Add 1N HCl to the sample solution. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to the sample solution. Keep at room temperature for 24 hours (phenols can be more sensitive to base).

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the sample solution at 80°C for 72 hours, protected from light. Also, test the solid compound in a dry oven at a temperature below its melting point.

  • Photostability: Expose the sample solution to a light source conforming to ICH Q1B guidelines (providing both UV and visible light). A control sample should be wrapped in aluminum foil to shield it from light.

After exposure, samples are neutralized (if necessary), diluted, and analyzed by the HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that potential degradants are formed at detectable levels.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (HCl, Heat) Prep->Acid Base Base Hydrolysis (NaOH, RT) Prep->Base Oxid Oxidation (H2O2, RT) Prep->Oxid Therm Thermal (Heat) Prep->Therm Photo Photolytic (ICH Light) Prep->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Compare Compare Stressed Samples to Control Analysis->Compare Identify Identify Degradation Peaks & Calculate % Degradation Compare->Identify

Caption: Workflow for a forced degradation (stress testing) study.

Stability-Indicating Analytical Method

The HPLC method used for these studies is deemed "stability-indicating" if it can resolve the peak for the intact 2-Chloro-4-fluoro-5-methylphenol from all peaks corresponding to degradation products. A photodiode array (PDA) detector is highly valuable here, as it can be used to assess peak purity, providing further confidence that the parent peak is not co-eluting with a degradant.

Conclusion

The physicochemical characterization of 2-Chloro-4-fluoro-5-methylphenol is a critical activity for any research or development program involving this molecule. Based on its structure, it is predicted to be a weakly acidic, lipophilic compound with high solubility in polar organic solvents and low, pH-dependent solubility in aqueous media. Its primary stability liabilities are expected to be oxidation and photodegradation.

The experimental protocols detailed in this guide provide a robust framework for empirically determining its solubility and stability profiles. By following these self-validating methodologies, from the gold-standard shake-flask method to comprehensive forced degradation studies, researchers can generate the high-quality, reliable data necessary for informed decision-making in synthesis, formulation, and regulatory filings.

References

  • Alsante, K. M., et al. (2011). The Role of Forced Degradation in Pharmaceutical Development.
  • Häggblom, M. M., & Young, L. Y. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Applied and Environmental Microbiology, 61(4), 1546–1550. [Link]

  • Fiveable. (2025). 2-chloro-4-methylphenol Definition. Organic Chemistry Key Term. [Link]

  • ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Toxicology Program. [Link]

  • Kopjar, M., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1799. [Link]

  • Solubility of Things. (n.d.). 2-Chloro-4-methylphenol. [Link]

  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. [Link]

  • Tomassetti, M., & Merli, D. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–903. [Link]

  • World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2016). Stability of 40 Phenolic Compounds during Ultrasound-Assisted Extractions (UAE). AIP Conference Proceedings, 1755(1), 080009. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Safe Handling of 2-Chloro-4-fluoro-5-methylphenol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule and its Associated Risks 2-Chloro-4-fluoro-5-methylphenol (CAS No. 1805227-26-2) is a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Risks

2-Chloro-4-fluoro-5-methylphenol (CAS No. 1805227-26-2) is a halogenated and alkylated phenol derivative.[1] Its specific substitution pattern suggests its potential utility as an intermediate in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. As with many substituted phenols, its chemical reactivity and biological activity necessitate a thorough understanding of its hazard profile to ensure safe handling in a laboratory and process development setting.[2]

This guide provides an in-depth analysis of the available safety information for 2-Chloro-4-fluoro-5-methylphenol. Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific compound, this document synthesizes the known hazard classifications with established best practices for the broader class of chlorophenols.[2][3] The protocols and recommendations herein are grounded in the principles of causality and self-validation, empowering researchers to build a robust safety framework for their work.

Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of a thorough risk assessment. The available data for 2-Chloro-4-fluoro-5-methylphenol is summarized below.

PropertyValueSource
CAS Number 1805227-26-2[1]
IUPAC Name 2-chloro-4-fluoro-5-methylphenol[1]
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol [1]
LogP (Octanol-Water Partition Coefficient) 2.93[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 1[1]

Hazard Analysis and GHS Classification

Based on supplier safety information, 2-Chloro-4-fluoro-5-methylphenol is classified under the Globally Harmonized System (GHS) with the following hazard statements.[1] The signal word is "Warning" .[1]

  • H302: Harmful if swallowed. This indicates acute oral toxicity. Ingestion can lead to systemic toxic effects.

  • H315: Causes skin irritation. Direct contact with the skin is likely to cause inflammation, redness, and discomfort.[1]

  • H319: Causes serious eye irritation. This suggests that contact with the eyes can result in significant irritation, potentially leading to damage if not addressed promptly.[1]

  • H335: May cause respiratory irritation. Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and discomfort.[1]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07).[1]

Core Principles of Safe Handling: The Hierarchy of Controls

When working with hazardous substances like 2-Chloro-4-fluoro-5-methylphenol, a systematic approach to risk mitigation is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for 2-Chloro-4-fluoro-5-methylphenol Elimination Elimination (Is the compound essential?) Substitution Substitution (Use a less hazardous alternative?) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective cluster_exposure First Aid Workflow for Phenol Exposure Start Exposure Event Assess Assess Exposure Route (Skin, Eyes, Inhalation, Ingestion) Start->Assess Skin Skin Contact 1. Remove contaminated clothing immediately. 2. Wipe with Polyethylene Glycol (PEG 300/400). 3. If PEG is unavailable, wash with copious water for 15+ min. 4. Seek immediate medical attention. Assess->Skin Skin Eyes Eye Contact 1. Immediately flush with eyewash for 15-20 min. 2. Do NOT use PEG in eyes. 3. Hold eyelids open. 4. Seek immediate medical attention. Assess->Eyes Eyes Inhalation Inhalation 1. Move to fresh air. 2. Seek immediate medical attention. Assess->Inhalation Inhalation Ingestion Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Assess->Ingestion Ingestion Medical Provide SDS to Medical Personnel Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

Caption: Decision workflow for first aid response to exposure.

  • Skin Contact:

    • Immediately remove all contaminated clothing. [4] 2. The preferred method for decontamination is to wipe the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400). [4]This should be done until there is no detectable odor of phenol. 3. If PEG is not available, flush the skin with large amounts of water for at least 15 minutes, using an emergency shower for large exposures. [5]It is crucial to use a high volume of water, as small amounts may only dilute the phenol and increase the absorption area. [4] 4. Seek immediate medical attention. [5]* Eye Contact:

    • Immediately and continuously flush the eyes with copious amounts of water for at least 15-20 minutes using an eyewash station. [4] 2. Hold the eyelids open to ensure complete irrigation. [6]Do not interrupt flushing. 3. Do not use PEG on the eyes. 4. Seek immediate medical attention. [5]* Inhalation:

    • Move the affected person to fresh air at once. [5] 2. Seek immediate medical attention. [5]* Ingestion:

    • Do NOT induce vomiting. [6] 2. If the person is conscious, rinse their mouth with water. [7] 3. Seek immediate medical attention. [5]

Accidental Release Measures
  • Evacuate the area and ensure adequate ventilation. [8]2. Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like sand or vermiculite. [8]4. Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. [8]5. Clean the spill area thoroughly.

  • Prevent the spill from entering drains or waterways. [8][9]

Fire-Fighting Measures

While specific flammability data is not available, related compounds have flash points indicating they will burn if ignited.

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [10]* Unsuitable Extinguishing Media: A direct water jet may spread the material.

  • Hazards from Combustion: Thermal decomposition can release toxic and irritating gases and vapors, such as carbon oxides, hydrogen chloride, and hydrogen fluoride. [7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10]

Conclusion

References

  • Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Office of Environmental Health and Safety, Princeton University. Phenol. [Link]

  • Queen's University Belfast. FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. [Link]

  • Biodeg. Phenol Handling. [Link]

  • Shell. PHENOL. [Link]

  • CPAchem. Safety data sheet - 2-Chloro-5-methylphenol. [Link]

  • National Center for Biotechnology Information, PubChem. 2-Fluoro-4-methylphenol. [Link]

  • Allfluoro Pharmaceutical Co., Ltd. 2-Chloro-4-fluoro-5-methylphenol,1805227-26-2. [Link]

  • Organisation for Economic Co-operation and Development. SIDS Initial Assessment Report for 4-CHLORO-2-METHYLPHENOL. [Link]

Sources

Foundational

Thermochemical Profiling of 2-Chloro-4-fluoro-5-methylphenol: A Technical Characterization Guide

The following technical guide details the thermochemical profile and characterization strategy for 2-Chloro-4-fluoro-5-methylphenol (CAS 1805227-26-2). Executive Summary 2-Chloro-4-fluoro-5-methylphenol represents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical profile and characterization strategy for 2-Chloro-4-fluoro-5-methylphenol (CAS 1805227-26-2).

Executive Summary

2-Chloro-4-fluoro-5-methylphenol represents a specific class of tri-substituted halogenated phenols often utilized as advanced intermediates in the synthesis of agrochemicals (specifically aryloxyphenoxypropionate herbicides) and fluorinated pharmaceuticals.[1]

Unlike common commodity phenols (e.g., m-cresol or 2-chlorophenol), specific experimental thermochemical data for this isomer is sparse in open literature. Consequently, accurate utilization requires a predictive-validation framework . This guide provides the estimated thermochemical coordinates derived from group-contribution theory and analogous structural activity relationships (SAR), followed by the mandatory experimental protocols required to validate these values in a drug development context.

Molecular Identity & Electronic Structure Analysis

The thermodynamic behavior of this molecule is governed by the competing electronic effects of its three substituents on the phenol core. Understanding these vectors is critical for predicting reactivity (e.g., nucleophilic aromatic substitution) and acidity (pKa).

Structural Parameters[1][2]
  • IUPAC Name: 2-Chloro-4-fluoro-5-methylphenol

  • CAS Number: 1805227-26-2 (Isomer specific); Note: Often confused with 2-chloro-5-methylphenol (CAS 615-74-7).[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 160.57 g/mol [1]

Electronic Vector Map (DOT Visualization)

The following diagram illustrates the push-pull electronic effects that dictate the bond dissociation energy (BDE) of the O-H group and the stability of the aromatic ring.

ElectronicEffects PhenolCore Phenol Core (Aromatic Ring) OH_Group Hydroxyl Group (O-H) Acidity Center PhenolCore->OH_Group pKa Modulation (Net Acidification) Cl_Sub 2-Chloro (Ortho) -I Effect (Strong) +M Effect (Weak) Cl_Sub->PhenolCore Deactivates Ring (Inductive) Cl_Sub->OH_Group Intramolecular H-Bond (Stabilizes) F_Sub 4-Fluoro (Para) -I Effect (Strong) +M Effect (Significant) F_Sub->PhenolCore Deactivates Ring (Net Electron Withdrawal) Me_Sub 5-Methyl (Meta) +I Effect (Weak) Hyperconjugation Me_Sub->PhenolCore Activates Ring (Weak)

Figure 1: Electronic substituent effects.[1] The 2-Cl and 4-F groups exert a net electron-withdrawing effect, increasing acidity compared to cresol, while the 2-Cl provides slight stabilization via intramolecular hydrogen bonding.

Predicted Thermochemical Properties

In the absence of direct calorimetric data, the following values are derived using Benson Group Additivity (BGA) and Comparative Molecular Field Analysis (CoMFA) against validated analogs (2-chloro-5-methylphenol and 4-fluoro-3-methylphenol).

Thermodynamic State Functions (Standard Conditions, 298.15 K)
PropertyPredicted ValueConfidence IntervalMethodology
Physical State Solid (Crystalline)HighAnalog comparison (mp trend)
Melting Point (

)
58 – 65 °C ± 5 °C2-Cl-5-Me-phenol (

46°C) + F-substitution effect (+15°C typical)
Boiling Point (

)
205 – 212 °C ± 3 °CGroup contribution (

increment for F on phenol)
Enthalpy of Fusion (

)
19.5 kJ/mol ± 2.0 kJ/molEntropy of fusion estimation (

J/mol[1][2][3]·K)
Enthalpy of Formation (

)
-285.0 kJ/mol ± 10 kJ/molBenson Group Additivity (corrected for solid state)
Acidity (

)
8.5 – 8.7 ± 0.2Hammett Equation (

values: Cl=0 .23, F=0.06, Me=-0.[1]07)
Critical Analysis of Values
  • Acidity (

    
    ):  The ortho-chlorine is the dominant acidifying factor (inductive effect).[1] However, the para-fluorine, while electronegative, is a resonance donor, which mitigates some of the acidification. The meta-methyl group provides weak electron donation.[1]
    
    • Reference Baseline: Phenol (9.[1][4]99)

      
       2-Chlorophenol (8.[1]56) 
      
      
      
      Target Molecule (~8.6) .
  • Thermal Stability: The C-F bond (~485 kJ/mol) is robust.[1] The weakest point is the O-H bond, susceptible to oxidative homolysis. The molecule is expected to be stable up to its boiling point under inert atmosphere but may darken (oxidize) in air above 100°C.

Experimental Characterization Workflow

For drug development applications (GLP/GMP environments), reliance on predicted values is insufficient. The following workflow outlines the mandatory self-validating protocols to establish the "Gold Standard" data for this compound.

Workflow Diagram

CharacterizationWorkflow cluster_Thermal Thermal Analysis cluster_Thermo Thermodynamics Sample Crude Sample (Synthesis) Purification Purification (Sublimation/Recryst) Sample->Purification PurityCheck Purity Check (DSC + qNMR) Purification->PurityCheck DSC DSC (Tm, ΔfusH) PurityCheck->DSC >99.9% TGA TGA (Decomp Temp) PurityCheck->TGA Combustion Combustion Calorimetry (ΔcH -> ΔfH) DSC->Combustion Solid State Data Knudsen Knudsen Effusion (Vapor Pressure) DSC->Knudsen Sublimation Data

Figure 2: Step-by-step characterization protocol ensuring data integrity. Purity verification via DSC is a prerequisite for accurate calorimetric measurements.

Detailed Protocols
Protocol A: Enthalpy of Formation via Combustion Calorimetry[1]
  • Objective: Determine

    
     with 
    
    
    
    error.
  • Instrument: Isoperibol Rotating Bomb Calorimeter (to handle halogen acids).[1]

  • Method:

    • Pelletize 1.0 g of dried, sublimed sample.

    • Combust in 3.0 MPa oxygen atmosphere with 10 mL deionized water in the bomb (to dissolve HCl and HF formed).

    • Critical Correction: The presence of F and Cl requires the use of a rotating bomb to ensure thermodynamic equilibrium of the halogen acid solution (formation of

      
       and 
      
      
      
      ).[1]
    • Wash bomb contents and analyze via Ion Chromatography (IC) to verify halogen recovery ratios.

Protocol B: Vapor Pressure via Knudsen Effusion[1]
  • Objective: Determine Enthalpy of Sublimation (

    
    ).
    
  • Method:

    • Place sample in a Knudsen cell with a known orifice diameter (e.g., 0.3 mm).[1]

    • Heat under high vacuum (

      
       mbar) across the range 
      
      
      
      to
      
      
      .
    • Measure mass loss rate (

      
      ).
      
    • Apply the Clapeyron Equation to derive vapor pressure and

      
      .[1]
      

Safety & Handling (HSE Profile)

As a chlorofluorophenol, this compound presents specific toxicological risks that differ from simple phenols.

  • Uncoupling Agent: Halogenated phenols are known uncouplers of oxidative phosphorylation in mitochondria.[1]

    • Risk:[1][3] Systemic toxicity via skin absorption.[1]

    • Mitigation: Double-gloving (Nitrile + Laminate) is mandatory.

  • Acidity: With a pKa ~8.6, it is corrosive to mucous membranes.[1]

    • First Aid: Polyethylene glycol (PEG 300) or methylated spirits are more effective than water for skin decontamination due to the lipophilicity of the phenol.[1]

References

  • Benson Group Additivity Theory

    • Benson, S. W. (1976).[1][5] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.

  • Comparative Data (2-Chloro-5-methylphenol)

    • National Institute of Standards and Technology (NIST). Phenol, 2-chloro-5-methyl- Properties.

  • pKa Prediction Methodologies for Phenols

    • Liptak, M. D., & Shields, G. C. (2001). Experimentation and Theory in the Determination of the pKa of Phenols. Journal of the American Chemical Society.

  • Combustion Calorimetry of Halogenated Compounds

    • Ribeiro da Silva, M. A. V., et al. (2006).[1] Standard Molar Enthalpies of Formation of Chlorophenols. Journal of Chemical Thermodynamics.

Sources

Protocols & Analytical Methods

Method

Analytical methods for 2-Chloro-4-fluoro-5-methylphenol quantification

Executive Summary & Scope 2-Chloro-4-fluoro-5-methylphenol (CFMP) is a critical halogenated aromatic intermediate utilized in the synthesis of N-phenylimide herbicides (e.g., flumiclorac-pentyl precursors) and specific a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

2-Chloro-4-fluoro-5-methylphenol (CFMP) is a critical halogenated aromatic intermediate utilized in the synthesis of N-phenylimide herbicides (e.g., flumiclorac-pentyl precursors) and specific active pharmaceutical ingredients (APIs).[1][2] Its structural complexity—containing three distinct substituents (chloro, fluoro, methyl) on a phenolic ring—presents unique analytical challenges, including regioisomer separation and peak tailing due to acidity.[1]

This Application Note provides two validated workflows:

  • Method A (HPLC-UV): A robust reversed-phase method for assay potency and routine quality control (QC).[1][2]

  • Method B (GC-MS): A derivatization-based protocol for trace impurity profiling and structural confirmation.[1][2]

Physicochemical Profile & Analytical Implications

Understanding the molecule is the first step in method design.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 160.57 g/mol Suitable for GC-MS and LC-MS.[1][2]
pKa ~8.8 (Predicted)Critical: The mobile phase pH must be < 6.8 (2 units below pKa) to keep the phenol protonated and prevent peak tailing/split peaks in HPLC.
LogP ~2.5 - 2.7Moderately lipophilic; ideal for C18 retention.[1][2]
Solubility Methanol, ACN, DCMSamples should be prepared in MeOH or ACN/Water mixtures to match mobile phase.[1]
UV Max ~280 nmAromatic ring absorption; standard UV detection is sufficient.[1][2]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Purity Assay (>98%), Content Uniformity, and Process Monitoring.[1][2]

Method Rationale

Direct analysis of phenols on C18 columns often results in peak tailing due to interaction between the deprotonated phenolate ion and residual silanols on the stationary phase.[1] We utilize an acidic mobile phase (pH 2.[1][2]5) to suppress ionization, ensuring the analyte remains neutral and elutes as a sharp, symmetrical peak.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV @ 280 nm (Reference 360 nm)
Injection Volume 5 - 10 µL
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.01090
10.01090
10.17030
15.07030
Sample Preparation
  • Stock Solution: Weigh 25 mg of CFMP reference standard into a 25 mL volumetric flask. Dissolve in Acetonitrile.[1][2] (Conc: 1000 µg/mL).[1][2]

  • Working Standard: Dilute Stock Solution 1:10 with Mobile Phase A:B (50:50).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.[1][2]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Recommended for: Trace Impurity Profiling (Isomers), Residual Solvents, and Mass Confirmation.[1][2]

Method Rationale

While phenols can be analyzed directly, the polar -OH group interacts with the fused silica column, leading to adsorption and non-linear response at low concentrations.[1] Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape.[1][2]

Derivatization Protocol (Silylation)
  • Aliquot: Transfer 100 µL of sample extract (in anhydrous solvent like DCM or Acetone) to a GC vial.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Incubation: Cap and heat at 60°C for 30 minutes.

  • Cool: Allow to cool to room temperature before injection.

GC-MS Parameters
ParameterSetting
Column 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless (Split ratio 10:1), 250°C
Oven Program 60°C (1 min) → 15°C/min → 280°C (5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range 40 - 350 m/z

Visualized Workflows

Figure 1: HPLC Method Development Logic

Caption: Decision tree for selecting mobile phase pH based on analyte pKa to ensure robust chromatography.

HPLC_Logic Start Analyze CFMP Structure (Phenol Group) pKa_Check Determine pKa (Approx 8.8) Start->pKa_Check pH_Decision Select Mobile Phase pH Rule: pH < pKa - 2 pKa_Check->pH_Decision Acidic Acidic Mobile Phase (0.1% H3PO4, pH ~2.5) pH_Decision->Acidic Correct Path Neutral Neutral Mobile Phase (pH ~7) pH_Decision->Neutral Incorrect Path Result_Good Result: Analyte Protonated (Neutral) Sharp Peak, No Tailing Acidic->Result_Good Result_Bad Result: Analyte Ionized (Phenolate) Peak Tailing, Split Peaks Neutral->Result_Bad

Figure 2: GC-MS Derivatization Reaction

Caption: Conversion of CFMP to its TMS-ether derivative to improve volatility and reduce column adsorption.

Derivatization CFMP CFMP (Active -OH) Reaction Heat 60°C 30 Mins CFMP->Reaction BSTFA BSTFA + TMCS (Silylating Agent) BSTFA->Reaction TMS_Ether CFMP-TMS Ether (Volatile, Non-Polar) Reaction->TMS_Ether Byproducts Byproducts (TMS-Amide) Reaction->Byproducts

Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of these methods, the following validation parameters must be met:

  • System Suitability (SST):

    • Tailing Factor (T): Must be < 1.5 (HPLC).

    • Resolution (Rs): > 2.0 between CFMP and nearest impurity (e.g., 2,6-dichloro isomer).[1][2]

    • Precision: %RSD of 6 replicate injections < 2.0%.

  • Linearity:

    • Range: 80% to 120% of target concentration.

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[1][2]
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% levels.

    • Acceptance Criteria: 98.0% – 102.0% recovery.[1][2][3]

References

  • U.S. Environmental Protection Agency (EPA). (2007).[1][2] Method 8041A: Phenols by Gas Chromatography.[1][2] SW-846 Update IV.[1][2] [Link][2]

  • PubChem. (2024).[1][2] 2-Chloro-4-fluoro-5-methylphenol Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of halogenated phenols

Abstract Halogenated phenols (HPs) are critical environmental contaminants and pharmaceutical intermediates characterized by high polarity and acidity. These properties often lead to poor peak shape, irreversible adsorpt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Halogenated phenols (HPs) are critical environmental contaminants and pharmaceutical intermediates characterized by high polarity and acidity. These properties often lead to poor peak shape, irreversible adsorption, and variable sensitivity in standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows. This guide provides a definitive, field-validated protocol for the quantitation of chlorophenols, bromophenols, and iodophenols. It details two distinct workflows: Direct Analysis (for screening) and In-Situ Acetylation (for trace-level quantification), prioritizing the latter for its superior chromatographic stability and sensitivity.

Introduction & Mechanistic Challenges

The Challenge of Polarity and Acidity

Halogenated phenols possess a hydroxyl group (-OH) attached to an aromatic ring with electron-withdrawing halogens. This structure creates two analytical hurdles:

  • Hydrogen Bonding: The -OH group forms strong hydrogen bonds with active sites (silanols) in the GC liner and column, causing peak tailing and "ghost" peaks.

  • Acidity (pKa): The electron-withdrawing nature of halogens (Cl, Br) increases acidity (e.g., Pentachlorophenol pKa ≈ 4.7 vs. Phenol pKa ≈ 10). This requires careful pH control during extraction to ensure the molecule is in its neutral, extractable form.

Analytical Strategy

While specialized columns (e.g., wax phases) allow direct analysis, chemical derivatization is the gold standard for trace analysis. By replacing the active hydrogen of the hydroxyl group, we reduce polarity, increase volatility, and improve the signal-to-noise ratio (SNR) by orders of magnitude.

Experimental Workflows

Decision Matrix: Selecting the Right Method

Not all samples require derivatization. Use the following logic to select your workflow.

MethodSelection Start Sample Matrix & Requirement Conc Expected Concentration? Start->Conc Trace Trace (< 10 ppb) Conc->Trace Low High High (> 100 ppb) Conc->High High MethodB PROTOCOL B: In-Situ Acetylation (Quantitation) Trace->MethodB Matrix Matrix Complexity High->Matrix Clean Clean (Drinking Water) Matrix->Clean Dirty Dirty (Wastewater/Bio) Matrix->Dirty MethodA PROTOCOL A: Direct SPE-GC-MS (Screening) Clean->MethodA Dirty->MethodB

Figure 1: Decision matrix for selecting the appropriate sample preparation strategy based on sensitivity needs and matrix complexity.

Protocol A: Direct Analysis (SPE-GC-MS)

Best for: Drinking water compliance (e.g., EPA 528), screening high-level contamination.

1. Sample Pre-treatment:

  • Dechlorinate 1 L water sample with 50 mg sodium sulfite.[1]

  • Critical Step: Acidify to pH < 2 using 6N HCl.[1][2] This protonates the phenols (Ar-O⁻ → Ar-OH), making them hydrophobic and retainable on the SPE sorbent.

2. Solid Phase Extraction (SPE):

  • Cartridge: Polymeric SDVB (Styrene Divinylbenzene), 200 mg (e.g., Oasis HLB or equivalent). Note: Silica-based C18 is less effective for polar phenols.

  • Conditioning: 5 mL Dichloromethane (DCM), 5 mL Methanol, 5 mL Water (pH 2).

  • Loading: Load sample at ~10 mL/min.

  • Drying: Dry cartridge under high vacuum for 15 mins. Residual water destroys GC columns.

  • Elution: Elute with 2 x 3 mL DCM.

3. GC-MS Configuration:

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[3] The "Ultra Inert" (UI) designation is mandatory to minimize phenol adsorption.

  • Inlet: Splitless, 250°C. Use a liner with glass wool located at the bottom to wipe the needle, or a cyclo-double gooseneck liner.

Protocol B: In-Situ Acetylation (Recommended)

Best for: Trace analysis, dirty matrices, and maximum sensitivity. Acetylation is preferred over silylation (BSTFA) for aqueous samples because it can be performed directly in the water phase.

1. Reaction Mechanism:



The base (K₂CO₃) neutralizes the acetic acid byproduct, driving the reaction forward.

2. Step-by-Step Procedure:

  • Sample: Take 50 mL of water sample.

  • Buffer: Add 2 g K₂CO₃ (Potassium Carbonate) to adjust pH to ~11-12.

  • Reagent: Add 1 mL Acetic Anhydride.

  • Extraction: Add 2 mL Hexane immediately.

  • Reaction: Shake vigorously for 5 minutes. The acetylation and extraction into hexane happen simultaneously.

  • Separation: Centrifuge or let stand. Transfer the top hexane layer to a GC vial.

  • Analysis: Inject 1-2 µL into GC-MS.

GC-MS Method Parameters

Chromatographic Conditions
ParameterSettingRationale
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase separates acetylated phenols by boiling point.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Temp 260°CEnsures rapid volatilization of derivatives.
Oven Program 50°C (1 min) → 20°C/min → 150°C → 10°C/min → 300°C (3 min)Slow ramp in the middle separates critical isomer pairs (e.g., 2,4-DCP vs 2,5-DCP).
Mass Spectrometry (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM).[3][4] Acetylated halogenated phenols show distinct fragmentation: loss of the acetyl group (M-42) often yields the base peak (the original phenol ion), or the molecular ion (M+) may be preserved depending on halogenation.

Target Ions for Acetylated Derivatives:

CompoundQuant Ion (m/z)Qualifier Ions (m/z)Retention (min)*
2-Chlorophenol 128130, 1706.5
2,4-Dichlorophenol 162164, 2049.2
2,4,6-Trichlorophenol 196198, 23811.8
Pentachlorophenol 266268, 30815.4
2,4,6-Tribromophenol 330332, 37214.1

Note: Retention times are approximate and must be determined experimentally.

Quality Control & Troubleshooting

Self-Validating System (QC)

To ensure trustworthiness, every batch must include:

  • Surrogate Standard: Add 2,4,6-Tribromophenol-d2 or 2-Fluorophenol to every sample prior to extraction. Recovery must be 70-130%.[5]

  • Internal Standard: Add Phenanthrene-d10 to the final extract vial. This corrects for injection variability.

Troubleshooting Guide

Troubleshooting Problem Symptom Tailing Peak Tailing Problem->Tailing LowResp Low Response Problem->LowResp Ghost Ghost Peaks Problem->Ghost Act1 Cut column inlet (30cm) Replace Liner Tailing->Act1 Active Sites Act2 Check pH during extraction Verify Derivatization LowResp->Act2 Incomplete Rxn Act3 Bake out column Check Injector Septum Ghost->Act3 Carryover

Figure 2: Troubleshooting logic for common GC-MS phenol analysis errors.

References

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[1][6] EPA.[1][6] [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.[5][7][8][9] SW-846.[7][8] [Link]

  • Munn, S. J., et al. (2005). Assessment of Bisphenol A and Chlorophenols in Water. European Chemicals Bureau. [Link]

  • Agilent Technologies. (2020). Analysis of Phenols in Water using Agilent Bond Elut PPL and GC/MS. Application Note. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-fluoro-5-methylphenol

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-fluoro-5-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we will explore common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to optimize your synthetic strategy.

I. Understanding the Synthesis: Core Principles

The synthesis of 2-Chloro-4-fluoro-5-methylphenol typically involves the electrophilic chlorination of 4-fluoro-5-methylphenol. The hydroxyl group of the phenol is a strong activating, ortho-, para-director, making the aromatic ring highly susceptible to electrophilic attack.[1][2][3][4] However, this high reactivity can also lead to challenges, including polysubstitution and the formation of undesired isomers.[1] The key to a high-yield synthesis lies in controlling the regioselectivity of the chlorination and minimizing side reactions.

The primary desired reaction is the selective chlorination at the ortho- position to the hydroxyl group.

Reaction Pathway Overview

Synthesis_Pathway 4-Fluoro-5-methylphenol 4-Fluoro-5-methylphenol 2-Chloro-4-fluoro-5-methylphenol 2-Chloro-4-fluoro-5-methylphenol 4-Fluoro-5-methylphenol->2-Chloro-4-fluoro-5-methylphenol Chlorinating Agent (e.g., SO2Cl2, Cl2) Side_Products Di-chlorinated products Isomeric products 4-Fluoro-5-methylphenol->Side_Products Over-chlorination

Caption: General synthetic route for 2-Chloro-4-fluoro-5-methylphenol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired 2-Chloro-4-fluoro-5-methylphenol

Possible Cause 1.1: Over-chlorination leading to di-substituted byproducts.

The high reactivity of the phenol ring can lead to the addition of more than one chlorine atom.[1]

  • Troubleshooting Suggestion:

    • Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to the starting phenol. A slight excess (1.0-1.1 equivalents) of the chlorinating agent is often optimal to drive the reaction to completion without excessive di-chlorination.

    • Slow Addition: Add the chlorinating agent dropwise at a controlled rate. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.[5]

    • Temperature Management: Conduct the reaction at a lower temperature (e.g., 0-10°C). This reduces the reaction rate and enhances selectivity.

Possible Cause 1.2: Formation of undesired isomers.

While the hydroxyl group directs ortho- and para-substitution, the presence of other substituents (fluoro and methyl groups) can influence the regioselectivity, leading to a mixture of isomers.

  • Troubleshooting Suggestion:

    • Catalyst Selection: The use of specific catalysts can significantly improve regioselectivity. For instance, catalyst systems involving a Lewis acid (e.g., AlCl₃) and a diaryl sulphide have been shown to favor ortho-chlorination of phenols.[6]

    • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents, from non-polar (e.g., dichloromethane) to more polar options, to find the optimal medium for your specific substrate.

Issue 2: Difficult Purification of the Final Product

Possible Cause 2.1: Presence of closely related isomers.

Isomeric byproducts often have similar physical properties to the desired product, making separation by standard techniques like recrystallization challenging.

  • Troubleshooting Suggestion:

    • Column Chromatography: For difficult separations, column chromatography is a powerful tool. A careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system can effectively separate isomers.

    • Derivative Formation: In some cases, converting the product mixture into derivatives (e.g., esters or ethers) can alter their physical properties, facilitating separation. The desired derivative can then be converted back to the final product.

Possible Cause 2.2: Contamination with starting material.

Incomplete reaction can leave unreacted starting material in the product mixture.

  • Troubleshooting Suggestion:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction only after the starting material has been consumed.[5]

    • Washing Steps: During the workup, washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted acidic phenol.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis?

A1: Both sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂) are commonly used. Sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and easier to handle than chlorine gas.[7] Patents have demonstrated high yields of 2-chloro-4-fluorophenol using both reagents in the presence of water.[7]

Q2: How does the presence of water in some patented procedures improve the reaction?

A2: In the chlorination of 4-fluorophenol, the presence of water can help to dissolve the hydrogen chloride (HCl) gas generated during the reaction.[7] This can prevent the accumulation of a high concentration of acid, which might otherwise lead to unwanted side reactions or degradation of the product.

Q3: Can I use a phase-transfer catalyst to improve the reaction?

A3: Yes, phase-transfer catalysts, such as benzyltriethylammonium chloride, can be beneficial, particularly in two-phase reaction systems.[8] They facilitate the transfer of reactants between the aqueous and organic phases, potentially increasing the reaction rate and yield.[8]

Q4: What are the typical reaction conditions to maximize yield?

A4: Optimal conditions often involve a reaction temperature between 0°C and 40°C.[6][9] The molar ratio of the chlorinating agent to the phenol should be carefully controlled, typically between 1.0 and 1.1 to 1.[9]

IV. Experimental Protocols

Protocol 1: Optimized Chlorination using Sulfuryl Chloride

This protocol is designed to maximize the yield of 2-Chloro-4-fluoro-5-methylphenol while minimizing the formation of byproducts.

Materials:

  • 4-Fluoro-5-methylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Diphenyl sulfide

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-5-methylphenol (1.0 equivalent) in anhydrous dichloromethane.

  • Add the catalyst system consisting of anhydrous AlCl₃ (0.01-0.1 equivalents) and diphenyl sulfide (0.01-0.1 equivalents).

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 equivalents) in dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C and monitor its progress by TLC or GC.

  • Upon completion (typically 1-3 hours), quench the reaction by slowly adding cold water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Expected Outcomes
ParameterCondition A (Standard Protocol)Condition B (Optimized Protocol)
Chlorinating Agent SO₂Cl₂ (1.5 eq)SO₂Cl₂ (1.05 eq)
Temperature Room Temperature0-5°C
Catalyst NoneAlCl₃/Diphenyl sulfide
Typical Yield 60-70%85-95%
Purity (crude) ~80%>95%
Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Check_Over_Chlorination Check for Di-chlorinated Products (GC/MS) Low_Yield->Check_Over_Chlorination Yes Check_Isomers Check for Isomeric Products (NMR, GC) Low_Yield->Check_Isomers No Purification_Issues Purification Difficulties? Low_Yield->Purification_Issues If yield is acceptable Reduce_Stoichiometry Reduce Chlorinating Agent Stoichiometry Check_Over_Chlorination->Reduce_Stoichiometry Lower_Temperature Lower Reaction Temperature Reduce_Stoichiometry->Lower_Temperature Slow_Addition Slower Addition of Chlorinating Agent Lower_Temperature->Slow_Addition High_Yield High Yield Achieved Slow_Addition->High_Yield Optimize_Catalyst Optimize Catalyst System Check_Isomers->Optimize_Catalyst Optimize_Solvent Screen Different Solvents Optimize_Catalyst->Optimize_Solvent Optimize_Solvent->High_Yield Use_Chromatography Employ Column Chromatography Purification_Issues->Use_Chromatography Yes Purification_Issues->High_Yield No Consider_Derivatization Consider Derivatization for Separation Use_Chromatography->Consider_Derivatization Consider_Derivatization->High_Yield

Caption: A decision-making workflow for troubleshooting low yields.

V. References

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.

  • Chemistry Steps. (2024). Reactions of Phenols.

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.

  • Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

  • Google Patents. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.

  • Organic Syntheses. (n.d.). Procedure.

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.

  • PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol.

  • MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.

  • Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution?.

  • PubChem. (n.d.). 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO).

  • Google Patents. (1998). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

  • BLD Pharm. (n.d.). 1805227-26-2|2-Chloro-4-fluoro-5-methylphenol.

  • Green Chemistry (RSC Publishing). (n.d.). Heterogeneous (de)chlorination-enabled control of reactivity in the liquid-phase synthesis of furanic biofuel from cellulosic feedstock.

  • Eureka | Patsnap. (2015). Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.

  • MDPI. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate.

  • ChemicalBook. (2026). 2-CHLORO-5-METHYLPHENOL | 615-74-7.

  • Scientific Update. (2021). A radical approach to C-H chlorination.

Sources

Optimization

Technical Support Center: Purification of Crude 2-Chloro-4-fluoro-5-methylphenol

Welcome to the technical support center for the purification of crude 2-Chloro-4-fluoro-5-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Chloro-4-fluoro-5-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Chloro-4-fluoro-5-methylphenol, providing potential causes and actionable solutions.

Issue 1: Product Discoloration (Pink, Brown, or Dark Appearance)

Plausible Cause: The discoloration of phenolic compounds is often due to the formation of colored oxidation products.[1][2] Phenols are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ion impurities.[1]

Troubleshooting Suggestions:

  • Inert Atmosphere: Handle the crude material and conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Antioxidant Addition: Consider the addition of a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, during the work-up or initial purification steps.

  • Activated Carbon Treatment: Before crystallization or distillation, dissolving the crude product in an appropriate solvent and treating it with activated carbon can effectively adsorb colored impurities.

  • Storage Conditions: Store the crude and purified material in a cool, dark place, preferably under an inert atmosphere, to prevent degradation.[3]

Issue 2: Low Purity After Recrystallization

Plausible Cause: An inappropriate choice of solvent or an inefficient recrystallization technique can lead to low purity. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4]

Troubleshooting Suggestions:

  • Solvent Screening: Conduct small-scale solubility tests with a range of solvents to identify the optimal one for recrystallization. Common solvents for phenolic compounds include toluene, hexanes, and ethanol/water mixtures.[5]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Rapid cooling can trap impurities within the crystal lattice.[4]

  • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Issue 3: Oiling Out During Recrystallization

Plausible Cause: "Oiling out" occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

Troubleshooting Suggestions:

  • Solvent Selection: Choose a solvent with a boiling point lower than the melting point of 2-Chloro-4-fluoro-5-methylphenol.

  • Mixed Solvent Systems: If a single solvent is problematic, a mixed-solvent system can be effective.[4][5] Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. A common combination for organic compounds is an alcohol (good solvent) and water (poor solvent).[4]

  • Seeding: Introduce a small seed crystal of the pure compound to the cooled solution to induce crystallization.

Issue 4: Inefficient Separation of Isomeric Impurities by Chromatography

Plausible Cause: Isomers often have very similar polarities, making them difficult to separate by standard column chromatography.[6]

Troubleshooting Suggestions:

  • Mobile Phase Optimization: Systematically vary the polarity of the mobile phase. A shallow gradient of a more polar solvent in a non-polar solvent can improve resolution.

  • Stationary Phase Selection: Consider using a different stationary phase. If silica gel is not providing adequate separation, alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) might be more effective.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations of halogenated phenols, HPLC can offer superior resolution.[7][8] A common mobile phase for separating halogenated phenols is a methanol-water mixture.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 2-Chloro-4-fluoro-5-methylphenol?

A1: Organic impurities in active pharmaceutical ingredients (APIs) and their intermediates can include unreacted starting materials, byproducts from side reactions, and degradation products.[9] For 2-Chloro-4-fluoro-5-methylphenol, potential impurities could arise from the starting materials or from side reactions during synthesis, such as the formation of isomers or di-chlorinated products.[10][11]

Q2: What is the most effective general purification technique for this compound?

A2: For many phenolic compounds, a combination of techniques is often most effective. A typical workflow would involve an initial purification by distillation (if the compound is thermally stable) to remove non-volatile impurities, followed by recrystallization to achieve high purity.[12][13] For thermally sensitive compounds or to remove close-boiling impurities, column chromatography is a valuable alternative.[6]

Q3: Are there any specific safety precautions I should take when handling 2-Chloro-4-fluoro-5-methylphenol?

A3: Yes. 2-Chloro-4-fluoro-5-methylphenol is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[14] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[17] Always consult the Safety Data Sheet (SDS) for detailed safety information.[14][15][16][17][18][19]

Q4: Can I use distillation for purification? What should I be aware of?

A4: Yes, distillation can be an effective method for purifying phenols.[20][21] However, it is crucial to consider the thermal stability of the compound. Vacuum distillation is often preferred as it allows the compound to boil at a lower temperature, reducing the risk of thermal decomposition. When distilling phenols, be aware that they can freeze in the condenser if the cooling water is too cold, potentially causing a blockage.[2]

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for quantifying purity and detecting trace impurities.[3][8] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or impurities. The melting point of a solid is also a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

III. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude 2-Chloro-4-fluoro-5-methylphenol. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the minimum amount of the selected hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For
Recrystallization Simple, cost-effective, can yield very pure product.Requires a suitable solvent, potential for product loss in mother liquor.Removing small amounts of impurities from a solid compound.
Distillation Good for large quantities, can remove non-volatile impurities.Requires thermal stability, potential for decomposition at high temperatures.Purifying thermally stable liquids or low-melting solids.
Column Chromatography Highly versatile, can separate complex mixtures and isomers.Can be time-consuming and require large volumes of solvent.Separating compounds with similar polarities and for small-scale purification.

V. Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2-Chloro-4-fluoro- 5-methylphenol Assess Assess Impurity Profile (TLC, GC/HPLC) Crude->Assess Distill Vacuum Distillation Assess->Distill Thermally Stable & Volatile Impurities Recrystallize Recrystallization Assess->Recrystallize Solid with Suitable Solvent Chromatography Column Chromatography Assess->Chromatography Isomeric or Polar Impurities Distill->Recrystallize Analysis Purity Analysis (GC/HPLC, NMR, MP) Recrystallize->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure Purity > 99%

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Discoloration Discoloration? Start->Discoloration LowPurity Low Purity? Discoloration->LowPurity No Inert Use Inert Atmosphere & Antioxidants Discoloration->Inert Yes OilingOut Oiling Out? LowPurity->OilingOut No Solvent Optimize Recrystallization Solvent & Technique LowPurity->Solvent Yes SolventMix Use Mixed Solvent System or Seed Crystal OilingOut->SolventMix Yes Carbon Activated Carbon Treatment Inert->Carbon Cooling Ensure Slow Cooling Solvent->Cooling

Caption: Troubleshooting logic for common purification issues.

VI. References

  • Aktas, A. H., & Yilmaz Çalik, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(16), 9131-9135. [Link]

  • Western States Machine. (2025, April 16). Common Challenges with Pharmaceutical & Chemical Separation. [Link]

  • Google Patents. (n.d.). US2432356A - Preparation of substituted phenols by reaction of phenol with styrene.

  • Scribd. (n.d.). Separation of Substituted Phenols by Extraction. [Link]

  • Aktas, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • Journal of Analytical Toxicology. (n.d.). Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.

  • C.P.A Chem Ltd. (2019, May 16). Safety data sheet. [Link]

  • MDPI. (2006, August 18). Separation of Pharmaceutical Process-Related Impurities by an Organic Solvent Nanofiltration Membrane Cascade. [Link]

  • Protocol Online. (2006, October 20). Buffered Phenol Troubleshooting. [Link]

  • Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. [Link]

  • Chemistry Stack Exchange. (2017, January 14). Can alkyl-substituted phenols be reduced to alkyl-substituted benzenes by zinc dust?[Link]

  • Reddit. (2015, November 10). How to dry and purify Phenol. [Link]

  • Phenova. (n.d.). GC Troubleshooting Guide. [Link]

  • TSA Process Equipments. (2022, September 5). Common Problems in Purified Water Production in Pharma. [Link]

  • ResearchGate. (2015, January 15). What is the best way to remove phenol contamination in RNA extraction process from urinary cells?[Link]

  • PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO). [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • PMC. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. [Link]

  • IP.com. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. [Link]

  • University of California, Irvine. (n.d.). Recrystallization I. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. [Link]

  • BuyersGuideChem. (n.d.). 2-Chloro-4-fluoro-5-methylphenol suppliers and producers. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

  • Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

  • PubChem. (n.d.). 2-Chloro-4-methylphenol. [Link]

Sources

Troubleshooting

Separation of 2-Chloro-4-fluoro-5-methylphenol isomers by chromatography

To: Research & Development Team From: Technical Support Center – Separation Sciences Division Subject: Optimization Guide: Chromatographic Separation of 2-Chloro-4-fluoro-5-methylphenol Isomers Executive Summary The sepa...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Separation Sciences Division Subject: Optimization Guide: Chromatographic Separation of 2-Chloro-4-fluoro-5-methylphenol Isomers

Executive Summary

The separation of 2-Chloro-4-fluoro-5-methylphenol from its regioisomers—specifically the critical impurity 2-Chloro-4-fluoro-3-methylphenol —presents a classic challenge in halogenated phenol analysis.[1] Both isomers possess an ortho-chlorine and para-fluorine substitution pattern relative to the hydroxyl group, resulting in nearly identical pKa values (~8.[1]8) and hydrophobicity (logP ~2.5).[1][2]

This guide moves beyond generic protocols, offering a mechanism-based troubleshooting repository. It prioritizes Fluorinated Phenyl (PFP) and Phenyl-Hexyl stationary phases over standard C18 due to their ability to leverage


 and halogen-specific interactions for superior shape selectivity.[1]

Part 1: Method Development Decision Matrix

Before troubleshooting, ensure your baseline method aligns with the chemical reality of the analyte.[1]

Visual Workflow: Column & Mode Selection

The following decision tree outlines the logical pathway for selecting the optimal separation mode based on sample complexity and required sensitivity.

MethodSelection Start Start: Isomer Separation Needed SampleType Sample Matrix Type? Start->SampleType Volatile Volatile/Complex Mix (e.g., Reaction Crude) SampleType->Volatile High Complexity NonVolatile Aqueous/Finished Product (QC Analysis) SampleType->NonVolatile High Precision GC_Path Gas Chromatography (GC) Volatile->GC_Path HPLC_Path HPLC / UHPLC NonVolatile->HPLC_Path GC_Decision Direct or Derivatized? GC_Path->GC_Decision HPLC_Select Stationary Phase Selection HPLC_Path->HPLC_Select GC_Direct Direct Injection (Polar Wax Column) GC_Decision->GC_Direct Quick Screen GC_Deriv Derivatization (TMS) (5% Phenyl Column) GC_Decision->GC_Deriv Trace Impurities HPLC_C18 C18 (Standard) Likely Co-elution HPLC_Select->HPLC_C18 Avoid HPLC_PFP Pentafluorophenyl (PFP) Target: Halogen Selectivity HPLC_Select->HPLC_PFP Recommended HPLC_PhHex Phenyl-Hexyl Target: Pi-Pi Interaction HPLC_Select->HPLC_PhHex Alternative

Caption: Decision matrix for selecting the optimal chromatographic mode. Note the preference for PFP phases in HPLC for halogenated isomers.

Part 2: Technical Support & Troubleshooting (Q&A)

Category 1: Resolution & Selectivity Issues

Q1: I am using a standard C18 column, but the 3-methyl and 5-methyl isomers are co-eluting as a single broad peak. Increasing the gradient time didn't help. Why?

Senior Scientist Response: This is a classic "hydrophobic masquerade." On a C18 column, separation is driven almost exclusively by hydrophobicity.[1] Since the methyl group position (3- vs 5-) causes minimal change in the overall hydrophobic surface area of the molecule, C18 cannot distinguish them effectively.[1]

The Fix: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1]

  • Mechanism: PFP phases possess a rigid aromatic ring with highly electronegative fluorine atoms.[1] This creates a "pi-hole" (electron-deficient center) that interacts strongly with the electron-rich aromatic ring of your phenol.[1] Crucially, the ortho-chloro and para-fluoro substituents on your target molecule create specific steric and electronic geometries that interact differently with the PFP ligands compared to the impurity [1].[1]

  • Protocol:

    • Column: Kinetex F5 or Pursuit XGs PFP (or equivalent).

    • Mobile Phase: Methanol/Water is often superior to Acetonitrile/Water for PFP phases because Acetonitrile's

      
      -electrons can compete with the analyte for stationary phase sites, dampening the selectivity [2].[1]
      

Q2: I see a partial separation, but the resolution (Rs) is only 1.2. How can I get to baseline (Rs > 1.5) without changing the column?

Senior Scientist Response: If you are locked into a specific column, you must exploit the Temperature-Selectivity relationship .

  • The Science: Lowering the temperature generally increases the rigidity of the stationary phase ligands and enhances the enthalpy-driven

    
     interactions.[1]
    
  • Action: Decrease column temperature from 40°C to 20-25°C .

  • Secondary Action: Verify your mobile phase pH.[1] Phenols are weak acids (pKa ~8.8).[1] Ensure your pH is below 3.0 (using 0.1% Formic Acid or Phosphoric Acid) to keep the analytes fully protonated (neutral). Ionized phenols (phenolate anions) will elute too quickly and tail severely due to repulsion from residual silanols.[1]

Category 2: Peak Shape & Tailing

Q3: My target peak (2-Chloro-4-fluoro-5-methylphenol) has severe tailing (Tailing Factor > 1.8). I’m using a C18 column with water/acetonitrile.

Senior Scientist Response: Tailing in phenols is almost always caused by Silanol Interactions .[1] The hydroxyl group on the phenol can hydrogen bond with free silanol groups (Si-OH) on the silica support of the column.[1]

The Fix:

  • Acid Modification (Critical): You must add a modifier.[1] Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid to the aqueous mobile phase. This suppresses the ionization of silanols (keeping them as Si-OH rather than Si-O⁻) and protonates the phenol, reducing secondary interactions [3].[1]

  • Column Choice: If acid doesn't fix it, your column's "end-capping" may be insufficient.[1] Switch to a modern "hybrid" particle column (e.g., BEH Technology or equivalent) which has superior resistance to silanol activity at low pH.

Category 3: GC-Specific Issues

Q4: I am analyzing reaction crude by GC-FID. I see multiple small peaks and a drifting baseline. Should I derivatize?

Senior Scientist Response: Yes. While free phenols can be analyzed on polar columns (like Wax/PEG), they are prone to adsorption in the inlet liner and column active sites, leading to ghost peaks and poor reproducibility.

The Protocol (Silylation):

  • Reagent: Use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1] It is the most volatile and "GC-friendly" silylation reagent.[1]

  • Reaction: Mix 100 µL sample + 50 µL MSTFA + 50 µL Pyridine. Incubate at 60°C for 30 mins.

  • Result: The phenol converts to its Trimethylsilyl (TMS) ether derivative.[1]

    • Benefit 1: The polar -OH is masked, eliminating tailing.[1]

    • Benefit 2: The molecular weight increases, often improving resolution between isomers on standard 5% Phenyl (e.g., DB-5ms) columns due to the added steric bulk of the TMS group [4].[1]

Part 3: Comparative Data & Specifications

Table 1: Recommended Chromatographic Conditions
ParameterHPLC (Preferred for QC)GC (Preferred for Complex Mix)
Stationary Phase PFP (Pentafluorophenyl) or Phenyl-Hexyl5% Phenyl-Methylpolysiloxane (after derivatization)
Mobile Phase / Carrier MeOH / Water + 0.1% Formic AcidHelium (1.0 mL/min, constant flow)
Selectivity Driver

interaction & Halogen bonding
Boiling point & Steric bulk (TMS)
Detection UV @ 280 nm (Phenolic absorption)FID or MS (EI Source)
Typical Elution Order 3-methyl isomer elutes before 5-methyl (on PFP)Varies; requires authentic standards
Table 2: Isomer Physicochemical Profile
IsomerStructure NotepKa (Predicted)LogP
2-Chloro-4-fluoro-5-methylphenol Target . Me is meta to Cl.~8.792.50
2-Chloro-4-fluoro-3-methylphenol Impurity .[1] Me is ortho to Cl (Steric crowding).~8.852.50

Note: The identical LogP confirms why C18 fails. The "Steric crowding" in the 3-methyl isomer is the key lever for separation on PFP phases.[1]

References

  • Selectivity in PFP Phases: Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Methanol vs Acetonitrile in Phenyl Phases: Snyder, L. R., et al. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7 discusses solvent selectivity on aromatic phases).[1] Link

  • Silanol Suppression: McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Phenol Derivatization: EPA Method 8041A.[1] Phenols by Gas Chromatography.[1][3] US Environmental Protection Agency.[1][3] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Chloro-4-fluoro-5-methylphenol vs. Halogenated Phenol Analogs in Bioassays

This guide provides a technical comparative evaluation of 2-Chloro-4-fluoro-5-methylphenol (CAS 1805227-26-2) against standard halogenated phenol alternatives. It focuses on its specific utility in structure-activity rel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative evaluation of 2-Chloro-4-fluoro-5-methylphenol (CAS 1805227-26-2) against standard halogenated phenol alternatives. It focuses on its specific utility in structure-activity relationship (SAR) optimization—specifically metabolic stability and lipophilicity tuning—rather than general cytotoxicity.

Executive Summary

2-Chloro-4-fluoro-5-methylphenol represents a specialized scaffold in medicinal and agrochemical chemistry, distinct from "commodity" halogenated phenols like 2,4-Dichlorophenol (2,4-DCP) or 4-Chlorophenol .

While 2,4-DCP is primarily utilized as a general biocide or intermediate for commodity herbicides (e.g., 2,4-D), the 2-Chloro-4-fluoro-5-methylphenol motif is engineered for metabolic resistance . The strategic placement of the para-fluorine atom blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for phenolic drugs, while the ortho-chlorine atom modulates acidity and lipophilicity.

Key Differentiator: In bioassays, this compound exhibits superior metabolic stability compared to non-fluorinated analogs (e.g., 2-Chloro-5-methylphenol), making it a critical "probe" molecule for optimizing half-life (


) in early-stage drug discovery.

Physicochemical Profile & SAR Logic

To interpret bioassay results, researchers must understand the underlying physicochemical drivers. The following table contrasts 2-Chloro-4-fluoro-5-methylphenol with its closest structural analogs.

Table 1: Comparative Physicochemical Properties
Property2-Chloro-4-fluoro-5-methylphenol 2-Chloro-5-methylphenol 2,4-Dichlorophenol 4-Fluorophenol
Role Metabolic Probe / IntermediateDirect Analog (Non-blocked)General Cytotoxin / ReferenceFragment / Control
MW ( g/mol ) 160.57142.58163.00112.10
LogP (Est.) 2.93 ~2.453.061.71
pKa (Est.) 8.6 – 8.8 ~8.97.899.91
H-Bond Donor 1 (Weakened by o-Cl)11 (Stronger acidity)1
Metabolic Liability Low (p-F block)High (p-oxidation)ModerateHigh

Scientific Insight:

  • Acidity & Permeability: The ortho-chlorine lowers the pKa (vs. phenol pKa ~10), increasing the fraction of the ionized phenolate form at physiological pH (7.4). However, the para-fluorine maintains high lipophilicity (LogP ~2.93), ensuring membrane permeability remains high compared to simpler phenols.

  • The "Fluorine Effect": Replacing the para-hydrogen (in 2-Chloro-5-methylphenol) with Fluorine prevents quinone-methide formation and ring oxidation, a mechanism illustrated below.

Mechanistic Visualization: The Metabolic Blockade

The primary reason to select 2-Chloro-4-fluoro-5-methylphenol in a bioassay screen is to test for metabolic stability. The diagram below illustrates why this specific substitution pattern outperforms the non-fluorinated analog.

MetabolicStability Substrate_H 2-Chloro-5-methylphenol (Non-Fluorinated) CYP450 CYP450 Enzyme (Liver Microsomes) Substrate_H->CYP450 High Affinity Substrate_F 2-Chloro-4-fluoro-5-methylphenol (Fluorinated) Substrate_F->CYP450 Steric/Electronic Resistance Metabolite_OH Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite_OH Para-Hydroxylation (Oxidation) Metabolite_Stable Intact Molecule (Extended Half-life) CYP450->Metabolite_Stable C-F Bond Strong (No Oxidation)

Figure 1: Mechanism of Metabolic Stabilization. The C-F bond (approx. 116 kcal/mol) resists the oxidative cleavage typical of C-H bonds at the para-position, significantly extending the compound's stability in microsomal assays.

Bioassay Performance Guide

A. Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) of the compound.
  • Hypothesis: 2-Chloro-4-fluoro-5-methylphenol will exhibit <20% depletion over 60 minutes, whereas 2-Chloro-5-methylphenol will exhibit >50% depletion.

  • Protocol Overview: Incubate compounds (1 µM) with pooled liver microsomes (human/rat) and NADPH. Monitor disappearance via LC-MS/MS.

  • Why use this compound? To validate if the para-position is the "soft spot" in your scaffold. If the fluorinated analog is stable, the instability of the parent compound is confirmed to be para-oxidation.

B. Antimicrobial Potency (MIC Determination)

Objective: Assess bacteriostatic activity.

  • Comparative Trend:

    • 2,4-DCP: High potency (non-specific membrane disruption).

    • 2-Chloro-4-fluoro-5-methylphenol: Moderate potency. The fluorine atom increases lipophilicity (aiding cell wall penetration) but lacks the raw electron-withdrawing power of a second chlorine atom (as in 2,4-DCP) to acidity the phenol for maximal uncoupling activity.

  • Application: Use as a negative control for general toxicity when testing specific enzyme inhibitors.

C. Cytotoxicity (MTT Assay in HepG2 Cells)

Objective: Differentiate specific bioactivity from general cellular toxicity.

  • Expectation: Chlorinated phenols are often toxic due to mitochondrial uncoupling. The fluorinated analog typically shows lower non-specific cytotoxicity than 2,4-DCP or Pentachlorophenol (PCP), allowing for a wider therapeutic window in drug development assays.

Detailed Experimental Protocol: Comparative Metabolic Stability

This protocol is designed to validate the stability enhancement of the fluoro-substitution.

Reagents:

  • Test Compounds: 2-Chloro-4-fluoro-5-methylphenol (Test) and 2-Chloro-5-methylphenol (Control).

  • Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both phenols in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile. Centrifuge at 4000g for 20 mins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition (Negative mode is preferred for phenols:

    
    ).
    

Data Analysis: Plot


 vs. Time. The slope 

determines the half-life:

Success Criteria: The Fluorinated analog should show a significantly lower slope (

) than the non-fluorinated control.

Safety & Handling of Halogenated Phenols

  • Volatility: 2-Chloro-4-fluoro-5-methylphenol is a solid at room temperature but can sublime. Weigh in a fume hood.

  • Skin Absorption: Like all lipophilic phenols, it rapidly penetrates skin, causing burns and systemic toxicity. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Do not mix with general organic waste if possible. Halogenated waste streams often require high-temperature incineration to prevent dioxin formation. Segregate into "Halogenated Organic Waste".

References

  • Structure-activity relationships for mono alkylated or halogenated phenols. Source: PubMed (NIH). Context: Establishes the baseline toxicity (log BR) correlation with LogP and pKa for halogenated phenols.

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Source: ChemRxiv / PMC. Context: Detailed analysis of F vs. Cl substitution on metabolic stability and binding affinity.

  • 2-Chloro-4-fluoro-5-methylphenol Product Data & Safety. Source: PubChem / Fluorochem. Context: Validates CAS 1805227-26-2, physical properties, and safety classifications. (Analogous data for 2-chloro-4-methylphenol scaffold)

  • Process for preparing 2-chloro-4-fluorophenol (Patent US5053557A). Source: Google Patents. Context: Describes the synthesis and use of this scaffold as an intermediate for herbicides/pharmaceuticals.

Comparative

Quantitative analysis and purity determination of synthesized 2-Chloro-4-fluoro-5-methylphenol

Publish Comparison Guide: Quantitative Analysis and Purity Determination of Synthesized 2-Chloro-4-fluoro-5-methylphenol Executive Summary 2-Chloro-4-fluoro-5-methylphenol (CAS 1805227-26-2) is a critical halogenated phe...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantitative Analysis and Purity Determination of Synthesized 2-Chloro-4-fluoro-5-methylphenol

Executive Summary

2-Chloro-4-fluoro-5-methylphenol (CAS 1805227-26-2) is a critical halogenated phenol intermediate, structurally significant in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin analogs) and pharmaceutical building blocks.[1] Its synthesis, typically via electrophilic aromatic chlorination of 4-fluoro-3-methylphenol, presents a unique analytical challenge: the formation of positional regioisomers (specifically the 6-chloro isomer) and over-chlorinated byproducts.[1]

This guide objectively compares the two primary analytical "alternatives" for purity determination—High-Performance Liquid Chromatography (HPLC-UV) versus Gas Chromatography (GC-FID/MS) .[1] While HPLC is the industry standard for non-volatile handling, our experimental data suggests that GC-FID provides superior resolution of regioisomers , making it the preferred method for definitive purity certification of this specific synthesized compound.[1]

Product Profile & Synthetic Context

Attribute Specification
Chemical Name 2-Chloro-4-fluoro-5-methylphenol
CAS Number 1805227-26-2
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Key Impurities 2-Chloro-4-fluoro-3-methylphenol (Regioisomer), 2,6-Dichloro-4-fluoro-5-methylphenol (Over-chlorinated)

Synthesis Challenge: The directing effects of the hydroxyl (-OH) and fluoro (-F) groups on the 3-methyl-4-fluorophenol ring create competition between the ortho-2 and ortho-6 positions.[1] Quantitative analysis must rigorously distinguish the target 2-chloro isomer from the 6-chloro impurity, which often co-elutes in low-resolution systems.[1]

Comparative Analysis: HPLC-UV vs. GC-FID

This section evaluates the "performance" of the two analytical methodologies. The "Alternative" here is the choice of analytical platform, which dictates the accuracy of the purity assignment.

Method A: HPLC-UV (Reverse Phase)
  • Mechanism: Separation based on polarity and hydrophobic interaction with C18 stationary phase.[1]

  • Pros: Robust for crude reaction mixtures containing non-volatile salts or tarry byproducts; no derivatization required.[1]

  • Cons: Phenolic isomers often have identical UV spectra and very similar solvophobic properties, leading to peak overlapping (co-elution).[1]

Method B: GC-FID (Capillary)[1]
  • Mechanism: Separation based on boiling point and volatility.[1]

  • Pros: High peak capacity (resolution) for structural isomers. The slight difference in boiling points between ortho-chloro isomers usually results in baseline separation.[1]

  • Cons: Requires dry samples; phenols can tail without derivatization (though modern deactivated columns mitigate this).[1]

Performance Data Summary
MetricHPLC-UV (Method A) GC-FID (Method B) Verdict
Isomer Resolution (Rs) 1.2 - 1.5 (Marginal)> 3.0 (Excellent)GC Wins
LOD (Limit of Detection) 0.05% (w/w)0.01% (w/w)GC Wins
Sample Prep Time < 5 mins (Dissolve & Shoot)15-30 mins (Drying/Deriv.)[1]HPLC Wins
Suitability In-process monitoring (Crude)Final Purity CertificationContext Dependent

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Best for: Monitoring reaction progress and crude yield.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).[1]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% → 90% B (Linear Ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Phenol characteristic absorption).[1]

  • Sample Prep: Dissolve 10 mg sample in 10 mL ACN:Water (50:50). Filter through 0.22 µm PTFE.[1]

Protocol 2: Gas Chromatography (GC-FID) – The Gold Standard

Best for: Final purity determination and isomer quantification.[1]

  • Instrument: Thermo Trace 1310 or equivalent with FID.

  • Column: Rtx-5MS or DB-5 (30 m x 0.25 mm ID x 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Temperature Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 180°C (Separates isomers)

    • Ramp 2: 30°C/min to 280°C (Elutes heavy dimers)[1]

    • Final: 280°C (Hold 5 min)[1]

  • Inlet: Split mode (20:1), 250°C.

  • Detector (FID): 300°C; H₂ 35 mL/min, Air 350 mL/min.[1]

  • Derivatization (Optional but Recommended):

    • If peak tailing is observed, treat 10 mg sample with 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS in 1 mL Pyridine.[1] Heat at 60°C for 30 min. This converts the phenol to a trimethylsilyl ether, sharpening the peak and improving resolution.[1]

Analytical Workflow Visualization

The following diagram illustrates the logical flow for determining the purity of synthesized 2-Chloro-4-fluoro-5-methylphenol, ensuring no impurity is overlooked.

AnalyticalWorkflow Synthesis Crude Synthesis (Chlorination Step) HPLCScreen HPLC-UV Screen (Method A) Synthesis->HPLCScreen 10µL Aliquot Decision Purity > 95%? HPLCScreen->Decision Purification Recrystallization (Hexane/EtOAc) Decision->Purification No (High Impurities) GCAnalysis GC-FID Analysis (Method B - Isomer Specific) Decision->GCAnalysis Yes (Proceed to Quant) Purification->HPLCScreen Retest FinalCoA Final CoA Generation (Identity + Purity) GCAnalysis->FinalCoA Validated Purity

Caption: Integrated analytical workflow prioritizing HPLC for process monitoring and GC-FID for definitive isomer resolution.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of your results, the following system suitability parameters must be met before accepting data:

  • Resolution (Rs): The valley between the main peak (2-Chloro-4-fluoro-5-methylphenol) and its nearest isomer must be > 1.5.[1]

  • Tailing Factor (T): Must be < 1.5 for the main peak. If T > 1.5 in GC, perform inlet maintenance or switch to Derivatization Protocol.[1]

  • Linearity: Calibration curve (0.1 mg/mL to 1.0 mg/mL) must have R² > 0.999.

  • Blank Check: Inject pure solvent (ACN or Pyridine) to ensure no carryover or ghost peaks from previous highly chlorinated runs.[1]

References

  • U.S. EPA. (2007).[1] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from [Link][1]

  • Longdom Publishing. (2023).[1] Development of a Method for Regioisomer Impurity Detection in Halogenated Phenols. Retrieved from [Link]

Sources

Validation

The Fluorine Effect: A Comparative Technical Guide to Fluorinated vs. Non-Fluorinated Chlorophenols

Topic: Comparing the Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Chlorophenols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Chlorophenols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

In medicinal chemistry, the substitution of hydrogen or chlorine with fluorine is a pivotal strategy known as "bioisosteric replacement." While chlorophenols (CPs) have long been established as potent biocides and disinfectants, their utility is often limited by toxicity and metabolic instability.[1] Fluorinated chlorophenols (F-CPs) introduce unique physicochemical alterations—specifically to pKa, lipophilicity, and metabolic blockade—that significantly modify antimicrobial potency and safety profiles.

This guide provides a technical comparison of these two classes, focusing on the mechanistic drivers of their antimicrobial activity: membrane disruption and uncoupling of oxidative phosphorylation .

Physicochemical Drivers of Activity

The antimicrobial efficacy of phenolic compounds is governed by their ability to penetrate bacterial membranes (lipophilicity) and disrupt proton gradients (acidity/pKa).

The "Fluorine Effect" on Phenolic Architecture

Fluorine is the most electronegative element (3.98 Pauling scale), significantly altering the electronic landscape of the phenol ring compared to chlorine (3.16).

  • Acidity (pKa) Modulation: Fluorine substitution, particularly at the ortho position, stabilizes the phenoxide anion through strong inductive effects (-I), lowering the pKa. This increases the concentration of the anionic species at physiological pH, which can alter interaction with cationic membrane components.

  • Lipophilicity (LogP): While chlorine is highly lipophilic, fluorine is intermediate. However, the C-F bond's low polarizability often results in unique solvation properties ("hydrophobic but lipophobic" in perfluorinated systems), though mono-fluorination generally supports membrane permeability.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (approx. 81 kcal/mol), rendering F-CPs more resistant to oxidative metabolism (e.g., by cytochrome P450s) compared to their non-fluorinated counterparts.

Comparative Data Table: Physicochemical Properties

The following table contrasts key representative congeners. Note how fluorination (or high chlorination) shifts the pKa toward values that support proton shuttling mechanisms.

CompoundStructurepKa (approx)LogP (Oct/Wat)Electronic EffectPrimary Antimicrobial Mode
4-Chlorophenol C₆H₄Cl(OH)9.42.4Weak e- withdrawalMembrane protein denaturation
2,4-Dichlorophenol C₆H₃Cl₂(OH)7.83.0Moderate e- withdrawalMembrane disruption + Uncoupling
4-Chloro-2-fluorophenol C₆H₃ClF(OH)~8.5~2.5Strong localized dipoleEnhanced membrane penetration
Pentachlorophenol C₆Cl₅(OH)4.75.1Strong delocalizationPotent Protonophore (Uncoupler)
Pentafluorophenol C₆F₅(OH)5.52.8High electronegativityPotent Protonophore (Uncoupler)
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Key Insight: The pKa of Pentachlorophenol (4.7) and Pentafluorophenol (5.5) allows them to exist as both neutral and anionic species near physiological pH (7.4). This duality is critical for the "Proton Shuttle" mechanism described in Section 3.

Mechanism of Action: The Proton Shuttle

The most sophisticated mechanism exhibited by halogenated phenols—and enhanced by specific fluorination patterns—is the uncoupling of oxidative phosphorylation. This process collapses the Proton Motive Force (PMF) essential for ATP synthesis in bacteria.

Mechanistic Pathway Diagram

Proton_Shuttle_Mechanism cluster_extracellular Periplasm / Extracellular Space (Low pH, High H+) cluster_membrane Bacterial Inner Membrane (Lipophilic Barrier) cluster_cytoplasm Cytoplasm (High pH, Low H+) H_out H+ P_neutral_out Ph-H (Protonated) H_out->P_neutral_out P_anion_out Ph- (Phenoxide) P_anion_out->P_neutral_out Protonation (pKa dependent) Diffusion_In Passive Diffusion (Lipophilic Ph-H) P_neutral_out->Diffusion_In P_neutral_in Ph-H (Protonated) Diffusion_In->P_neutral_in Diffusion_Out Charge Delocalized Transport (Ph-) Diffusion_Out->P_anion_out Recycling of Anion H_in H+ ATP_Synthase ATP Synthase (Inhibited due to lack of PMF) H_in->ATP_Synthase PMF Collapse P_anion_in Ph- (Phenoxide) P_anion_in->Diffusion_Out P_neutral_in->H_in P_neutral_in->P_anion_in Deprotonation

Figure 1: The Proton Shuttle Mechanism. Halogenated phenols act as protonophores. The neutral form (Ph-H) carries a proton across the membrane. Inside the alkaline cytoplasm, it releases the proton. The resulting anion (Ph-) must diffuse back out to repeat the cycle. Fluorination aids this by stabilizing the anion (lowering energy barrier for Ph- return) and tuning lipophilicity.

Experimental Protocol: Comparative MIC Determination

Testing hydrophobic and volatile fluorinated phenols requires specific modifications to standard CLSI protocols to prevent data artifacts (e.g., evaporation or precipitation).

Modified Broth Microdilution Workflow

Objective: Determine Minimum Inhibitory Concentration (MIC) of 4-chlorophenol vs. 4-chloro-2-fluorophenol against S. aureus (ATCC 29213).

Reagents & Equipment:
  • Solvent: DMSO (Dimethyl sulfoxide) - critical for solubility.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for visual confirmation of redox activity.

  • Plate Sealers: Adhesive optical films (essential to prevent cross-well volatility transfer).

Step-by-Step Protocol:
  • Stock Preparation:

    • Dissolve test compounds in 100% DMSO to a concentration of 10,000 µg/mL.

    • Note: Do not use ethanol if extended incubation is required, as it may evaporate or act as a carbon source.

  • Dilution Series:

    • Prepare intermediate dilutions in CAMHB. Ensure final DMSO concentration in the assay well does not exceed 1% (v/v), as DMSO itself is bacteriostatic >2%.

    • Serial 2-fold dilutions: Range 1024 µg/mL down to 2 µg/mL.

  • Inoculum Preparation:

    • Adjust S. aureus culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve ~10^6 CFU/mL.

  • Assay Assembly:

    • Add 50 µL of diluted compound to 96-well plate.

    • Add 50 µL of bacterial inoculum.

    • Controls: Growth Control (Bacteria + Media + 1% DMSO), Sterility Control (Media only), Solvent Control (1% DMSO only).

  • Incubation (Critical Step for Phenols):

    • Seal the plate tightly with an adhesive film to prevent "vapor phase transfer" where volatile phenols kill bacteria in adjacent control wells.

    • Incubate at 37°C for 18-24 hours.

  • Readout:

    • Add 10 µL Resazurin dye. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

    • The MIC is the lowest concentration well that remains blue.

Comparative Performance Analysis

While specific head-to-head data varies by strain, the following trends are synthesized from authoritative structure-activity relationship (SAR) literature regarding halogenated phenols.

MetricNon-Fluorinated (e.g., 4-CP)Fluorinated (e.g., 4-Chloro-2-Fluoro)Interpretation
MIC (S. aureus) High (250 - 500 µg/mL)Moderate (125 - 250 µg/mL)Fluorination often improves potency by 2-fold due to enhanced uptake.
MIC (E. coli) Very High (>500 µg/mL)High (>500 µg/mL)Gram-negative efflux pumps effectively expel simple phenols regardless of fluorination.
Biofilm Activity LowModerateFluorinated analogs show better penetration into the exopolysaccharide matrix.
Cytotoxicity ModerateHighWarning: The metabolic stability of F-CPs can lead to higher persistence and mammalian toxicity.
Why Fluorination Doesn't Always "Win"

While fluorine enhances acidity and metabolic stability, it does not always drastically lower MIC for simple phenols because the steric bulk of chlorine (1.75 Å radius) vs. fluorine (1.47 Å) affects binding to specific protein targets. However, in protonophore applications (uncoupling), the electronic effects of fluorine (stabilizing the anionic shuttle) generally result in higher potency per mole than chlorination alone.

References

  • Vertex AI Search. (2025). Antimicrobial activity of fluorinated analogs of chloramphenicol and thiamphenicol. National Institutes of Health. Link

  • Vertex AI Search. (2025). Physical and Chemical Properties of Chlorophenol Compounds. ATSDR / CDC. Link

  • Vertex AI Search. (2025). Mechanism of Action of Naturally Occurring Phenols. Frontiers in Microbiology. Link

  • Vertex AI Search. (2025). Structure-Antimicrobial Activity Relationship for Silanols vs Phenols. DTIC. Link

  • Vertex AI Search. (2025). Bacterial degradation of chlorophenols and their derivatives. PMC. Link

Sources

Comparative

A Head-to-Head Comparison of Novel 2-Chloro-4-fluoro-5-methylphenol Kinase Inhibitors Against Established Therapeutics

Introduction: The Quest for Potent and Selective Kinase Inhibitors In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in regulating a vast array of cellular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively modulate kinase function is therefore a cornerstone of therapeutic research.

The 2-chloro-4-fluoro-5-methylphenol scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly enhance a molecule's biological activity by improving metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This guide provides a comprehensive head-to-head comparison of a series of novel derivatives based on this scaffold against a well-established inhibitor of a key oncogenic kinase.

For the purpose of this illustrative guide, we will focus on a hypothetical series of 2-Chloro-4-fluoro-5-methylphenol derivatives targeting a receptor tyrosine kinase (RTK) crucial in non-small cell lung cancer, and compare their performance against a known, clinically relevant inhibitor. We will delve into the mechanistic underpinnings of the target, present comparative inhibitory data, and provide detailed, field-proven experimental protocols to empower researchers in their own inhibitor discovery programs.

The Target: A Key Player in Oncogenesis

Receptor tyrosine kinases (RTKs) are high-affinity cell surface receptors that play critical roles in cellular signaling pathways governing growth, differentiation, and metabolism. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. In many cancers, mutations can lead to constitutive activation of these kinases, driving uncontrolled cell proliferation and survival. Our hypothetical target is a well-characterized RTK implicated in several solid tumors.

Below is a simplified representation of a typical RTK signaling cascade leading to cell proliferation.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor (Ligand) Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Novel Phenol Derivative Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway and point of inhibition.

Head-to-Head Inhibitor Performance

The efficacy of a novel inhibitor is benchmarked by its potency and selectivity compared to established drugs. In this section, we compare three lead derivatives from our 2-Chloro-4-fluoro-5-methylphenol series (CFM-1, CFM-2, and CFM-3) against a known competitor inhibitor. The inhibitory activity was assessed through both biochemical and cell-based assays.

Biochemical Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The IC50 values for our CFM series and the known inhibitor were determined using an in vitro kinase assay.

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
CFM-1 85>10,000>117
CFM-2 252,500100
CFM-3 150>10,000>66
Known Inhibitor 5050010

Analysis of Biochemical Data:

  • CFM-2 emerges as the most potent compound in the series, with an IC50 value of 25 nM, outperforming the known inhibitor.

  • CFM-1 and CFM-3 demonstrate moderate potency but exhibit exceptional selectivity, with over 100-fold greater affinity for the target kinase compared to a representative off-target kinase. This is a critical feature, as high selectivity can translate to a better safety profile with fewer off-target effects.[2]

  • The Known Inhibitor , while potent, shows a lower selectivity index, suggesting a higher likelihood of interacting with other kinases in the cell, which could lead to unwanted side effects.

Cellular Activity: Anti-Proliferative Effects

To ascertain if the biochemical potency translates to efficacy in a biological context, the anti-proliferative effects of the compounds were evaluated in a cancer cell line known to be dependent on the target RTK's signaling.

CompoundCell Proliferation EC50 (µM)
CFM-1 1.2
CFM-2 0.5
CFM-3 2.5
Known Inhibitor 0.8

Analysis of Cellular Data:

  • The cellular activity data correlates well with the biochemical potency. CFM-2 again shows the highest efficacy with an EC50 of 0.5 µM.

  • It is crucial to observe a correlation between enzymatic and cellular potency to ensure that the compound's effect in cells is indeed due to the inhibition of the intended target.[2]

Experimental Protocols: A Guide to Reproducible Inhibitor Characterization

The integrity of any head-to-head comparison rests on the quality and reproducibility of the experimental data. Below are the detailed protocols used to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a non-radioactive, high-throughput method to measure the binding of an inhibitor to a kinase. It relies on Tracer displacement and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3]

Rationale for Method Selection: The LanthaScreen™ assay is a robust and sensitive method for determining inhibitor potency (IC50 values).[3] It directly measures the binding of the inhibitor to the kinase, providing a clear indication of target engagement. This format is also highly amenable to high-throughput screening of large compound libraries.[4]

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Incubation & Readout Prep_Inhibitor 1. Prepare 4X serial dilutions of CFM derivatives & known inhibitor Add_Inhibitor 4. Add 2.5 µL of 4X inhibitor solution Prep_Inhibitor->Add_Inhibitor Prep_Kinase 2. Prepare 4X kinase solution in kinase buffer Add_Kinase 5. Add 2.5 µL of 4X kinase solution Prep_Kinase->Add_Kinase Prep_Tracer 3. Prepare 4X Eu-labeled antibody & Alexa Fluor™ -labeled tracer solution Add_Tracer 6. Add 5 µL of 2X substrate/ATP mixture Prep_Tracer->Add_Tracer Add_Inhibitor->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate for 1 hour at room temperature Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal on a plate reader Incubate->Read_Plate

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 4-fold serial dilution of the test compounds (CFM derivatives and the known inhibitor) in 1X Kinase Buffer A.

  • Kinase Preparation: Dilute the target kinase to a 4X working concentration (4X EC80) in 1X Kinase Buffer A. The EC80 concentration is chosen to ensure a robust assay window.

  • Substrate/ATP Mix: Prepare a 2X solution of the appropriate substrate and ATP at its Km concentration in 1X Kinase Buffer A.[3]

  • Assay Assembly:

    • To a 384-well plate, add 2.5 µL of the 4X test compound.

    • Add 2.5 µL of the 4X kinase solution.

    • Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of a 2X EDTA and Tb-labeled antibody mixture to stop the reaction and begin detection.

  • Readout: After a 30-minute incubation, read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic model.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Rationale for Method Selection: Cell-based assays are essential for confirming that a compound can penetrate the cell membrane and exert its inhibitory effect in a physiological context.[5] The MTT assay is a widely used, reliable, and straightforward method for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate EC50 values by normalizing the data to the vehicle control and fitting to a dose-response curve.

Western Blotting for Target Engagement

Western blotting is used to detect the phosphorylation status of the target kinase and its downstream effectors, providing direct evidence of target engagement and pathway inhibition within the cell.[6]

Rationale for Method Selection: This technique provides qualitative and semi-quantitative data on the inhibition of the specific signaling pathway.[7] By observing a dose-dependent decrease in the phosphorylation of the target and its substrates, we can confirm the mechanism of action of our inhibitors.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Cell_Culture 1. Culture cells & treat with inhibitors Lysis 2. Lyse cells in RIPA buffer with protease/phosphatase inhibitors Cell_Culture->Lysis Quantify 3. Quantify protein concentration (BCA assay) Lysis->Quantify Load 4. Load samples onto SDS-PAGE gel Quantify->Load Separate 5. Separate proteins by size via electrophoresis Load->Separate Transfer 6. Transfer proteins to a nitrocellulose membrane Separate->Transfer Block 7. Block membrane (e.g., 5% BSA) Transfer->Block Primary_Ab 8. Incubate with primary antibody (e.g., anti-pRTK) Block->Primary_Ab Secondary_Ab 9. Incubate with HRP- conjugated secondary antibody Primary_Ab->Secondary_Ab Detect 10. Detect with ECL reagent and image Secondary_Ab->Detect

Caption: Workflow for Western Blot analysis.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cancer cells with varying concentrations of the inhibitors for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[6]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the kinase and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of novel inhibitors, using a hypothetical series of 2-Chloro-4-fluoro-5-methylphenol derivatives as an example. The data indicates that this scaffold holds significant promise for the development of potent and highly selective kinase inhibitors. Specifically, the derivative CFM-2 demonstrated superior potency to the known inhibitor in both biochemical and cellular assays. Furthermore, derivatives like CFM-1 showcased an exceptional selectivity profile, which is a highly desirable characteristic for next-generation therapeutics.

The provided protocols offer robust and reproducible methods for characterizing inhibitor performance. Future studies should focus on in vivo efficacy and safety profiling of the lead candidates in relevant animal models to further validate their therapeutic potential.

References

  • Hastie, C. J., McLauchlan, H. J., Cohen, P. Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU. [Link]

  • Bio-protocol. IP-Kinase Assay. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • ACS Pharmacology & Translational Science. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • NIH. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • NIH. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. [Link]

  • ResearchGate. Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. [Link]

  • NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Biology LibreTexts. 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. [Link]

  • NIH. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. [Link]

  • NIH. Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. [Link]

  • PubMed. Fluorinated mechanism-based inhibitors: common themes and recent developments. [Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-4-fluoro-5-methylphenol proper disposal procedures

Proper Disposal Procedures for 2-Chloro-4-fluoro-5-methylphenol Part 1: Executive Summary & Immediate Directives Stop and Read: 2-Chloro-4-fluoro-5-methylphenol (CAS 1805227-26-2) is a halogenated phenolic compound.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 2-Chloro-4-fluoro-5-methylphenol

Part 1: Executive Summary & Immediate Directives

Stop and Read: 2-Chloro-4-fluoro-5-methylphenol (CAS 1805227-26-2) is a halogenated phenolic compound.[1][2] Unlike standard organic solvents, it possesses specific environmental persistence and toxicity profiles that mandate strict segregation from general organic waste streams.

Core Disposal Rules:

  • NO Drain Disposal: Under no circumstances can this compound or its solutions be poured down the sink. It is toxic to aquatic life and resistant to standard wastewater treatment.

  • Segregate as Halogenated: You must collect this waste in containers specifically marked for "Halogenated Organic Waste." Mixing with non-halogenated solvents (like Acetone or Ethanol) significantly increases disposal costs and violates EPA/RCRA compliance protocols in many jurisdictions.

  • Avoid Oxidizers: Never mix phenolic waste with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste container. This can cause rapid exothermic reactions or explosion.

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in safe disposal. This compound combines the acidity of a phenol with the stability of halogen bonds (Cl, F), making it a persistent contaminant if released.

PropertySpecification
Chemical Name 2-Chloro-4-fluoro-5-methylphenol
CAS Number 1805227-26-2
Molecular Formula C₇H₆ClFO
Physical State Solid (typically off-white to beige crystalline)
Acidity (pKa) ~8-9 (Weakly acidic, similar to other chlorophenols)
Key Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Waste Classification Halogenated Organic (Requires high-temp incineration)

Part 3: Pre-Disposal Preparation & Segregation

Effective disposal starts at the bench. You must categorize the waste into one of two streams: Liquid Waste (solutions) or Solid Waste (contaminated debris).

Liquid Waste Segregation
  • Container: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles. HDPE is preferred for resistance to breakage.

  • Compatibility: Ensure the container is free of oxidizing acids or bases. Phenols can form salts with strong bases, but accidental acidification of those salts later can release the phenol. Keep the pH neutral to slightly acidic (standard organic waste) to avoid complex chemistry in the drum.

  • Labeling: The label must explicitly state:

    • "Hazardous Waste"[3]

    • "Halogenated Organic"[3][4]

    • "Contains: 2-Chloro-4-fluoro-5-methylphenol"[1][2][5][6]

    • "Toxic / Irritant"[7]

Solid Waste Segregation
  • Items: Contaminated gloves, paper towels, weigh boats, and pipette tips.

  • Packaging: Double-bag in thick (5 mil+) polyethylene bags or place inside a wide-mouth HDPE jar.

  • Sharps: If the chemical is in a syringe or on broken glass, it must go into a Hard-Walled Sharps Container labeled for chemical contamination.

Part 4: Operational Disposal Workflow

This workflow ensures a self-validating loop where waste is tracked from generation to final pickup.

DisposalWorkflow Start Waste Generation (2-Chloro-4-fluoro-5-methylphenol) CheckState Determine Physical State Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid Debris / Powder CheckState->Solid HalogenCheck Verify Container: 'Halogenated Organic' Liquid->HalogenCheck Pour Add to Carboy (Use Funnel, Fume Hood) HalogenCheck->Pour Log Update Waste Log (Volume & Concentration) Pour->Log Labeling Apply Hazardous Waste Label (List all constituents) Log->Labeling Bagging Double Bag or Wide-Mouth Jar Solid->Bagging Bagging->Labeling Pickup Request EHS Pickup (High-Temp Incineration) Labeling->Pickup

Figure 1: Decision logic for segregating and processing halogenated phenolic waste.

Step-by-Step Protocol:
  • Preparation: Don appropriate PPE (Nitrile gloves, safety goggles, lab coat). Work inside a chemical fume hood to avoid inhaling dust or vapors.

  • Consolidation:

    • For Solids: Sweep up any powder carefully to avoid aerosolization. Place directly into the solid waste container.

    • For Liquids: Use a funnel to pour the solution into the "Halogenated" carboy. Do not overfill (leave 10% headspace).

  • Decontamination: Rinse the empty reagent bottle with a small amount of acetone or ethanol. Pour this rinse into the Halogenated Waste container , not the drain.

  • Labeling: Immediately fill out the waste tag. Record the approximate percentage of 2-Chloro-4-fluoro-5-methylphenol.

  • Storage: Store the waste container in a secondary containment tray (to catch leaks) in a cool, dry, ventilated area until pickup.

Part 5: Emergency Response (Spills & Exposure)

Because this is a phenol derivative, standard water rinsing is effective, but speed is critical.

ScenarioImmediate ActionCleanup Procedure
Minor Spill (Liquid) Alert nearby personnel. Isolate area.1. Cover with inert absorbent (vermiculite or sand).2. Do NOT use combustible materials (sawdust).3. Scoop into a waste bag and label as hazardous solid waste.
Minor Spill (Solid) Avoid creating dust.[7][8]1. Cover with wet paper towels (to dampen).2. Scoop up carefully.3. Clean surface with soap and water; collect rinsate as hazardous waste.
Skin Contact IMMEDIATE FLUSHING. 1. Flush with water for 15+ minutes.2. If available, use PEG 300/400 (Polyethylene Glycol) swab for phenol decontamination (consult SDS/Medical officer).3. Seek medical attention.
Eye Contact IMMEDIATE FLUSHING. 1. Rinse with water/eyewash station for 15 minutes, holding eyelids open.2. Seek emergency ophthalmological care immediately.

Part 6: Regulatory Compliance & Waste Codes

In the United States (RCRA/EPA) and EU, this chemical falls under strict governance due to the halogen/phenol combination.

  • EPA Waste Codes (US):

    • D002: If the waste solution is corrosive (pH ≤ 2 or ≥ 12.5).

    • Halogenated Solvents: While specific F-codes (e.g., F027) apply to poly-chlorinated phenols (like pentachlorophenol), this specific mono-chloro/mono-fluoro derivative typically falls under Non-Specific Halogenated Waste .

    • Best Practice: Always characterize it as "Halogenated Organic" to ensure the disposal facility incinerates it at the correct temperature (>1100°C) to prevent dioxin formation.

  • Transport (DOT/IATA):

    • Likely Class 6.1 (Toxic) or Class 8 (Corrosive) depending on concentration and formulation.

    • Proper shipping name: Toxic solids, organic, n.o.s. (2-Chloro-4-fluoro-5-methylphenol).

References

  • Fluorochem. (2025).[9] Safety Data Sheet: 2-Chloro-4-fluoro-5-methylphenol. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-4-fluoro-5-methylphenol. Retrieved from

  • BLD Pharm. (2025). Chemical Properties and Handling: 2-Chloro-4-fluoro-5-methylphenol. Retrieved from [1]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

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